

Technical Guide to the Commercial Availability and Use of Buprofezin-d6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key characteristics, and analytical applications of **Buprofezin-d6**. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this isotopically labeled compound for their studies.

Commercial Availability and Key Suppliers

Buprofezin-d6, the deuterated analog of the insecticide Buprofezin, is available as an analytical standard from several reputable chemical suppliers. Its primary application is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of Buprofezin in various matrices.

Below is a summary of major suppliers and the typical product specifications.



Supplier	Product Name	Grade	Purity (Typical)	Catalog Number (Example)
Sigma-Aldrich (Merck)	Buprofezin- (isopropyl- 1,1,1,3,3,3-d6) PESTANAL®	Analytical Standard	≥98.0% (GC)	33786
MedChemExpres s	Buprofezin-d6	Isotope-Labeled Compound	>98%	HY-B0831S
ASCA GmbH	Buprofezin- (isopropyl- 1,1,1,3,3,3-d6)	Stable Isotope Labelled	High Purity	Custom Synthesis Available

Quantitative Data

The following tables summarize the key quantitative data for **Buprofezin-d6**, based on typical specifications provided by suppliers. For precise, batch-specific data, it is essential to consult the Certificate of Analysis (CoA) provided by the supplier upon purchase.

Table 2.1: General Properties of Buprofezin-d6

Property	Value	Source
Molecular Formula	C16H17D6N3OS	ASCA GmbH
Molecular Weight	311.47 g/mol	ASCA GmbH
Melting Point	104-108 °C	Sigma-Aldrich[1]
Appearance	Solid	General Knowledge
Storage Temperature	2-8°C	Sigma-Aldrich[1]

Table 2.2: Representative Certificate of Analysis Data



Parameter	Specification
Chemical Purity (by GC)	≥ 98.0%
Isotopic Enrichment	≥ 99 atom % D
Deuterium Incorporation	6 Deuterium Atoms
Identity (by Mass Spec)	Conforms to structure
Residual Solvents	Meets specified limits
Date of Analysis	Varies by lot
Retest Date	Varies by lot

Mechanism of Action and Signaling Pathway

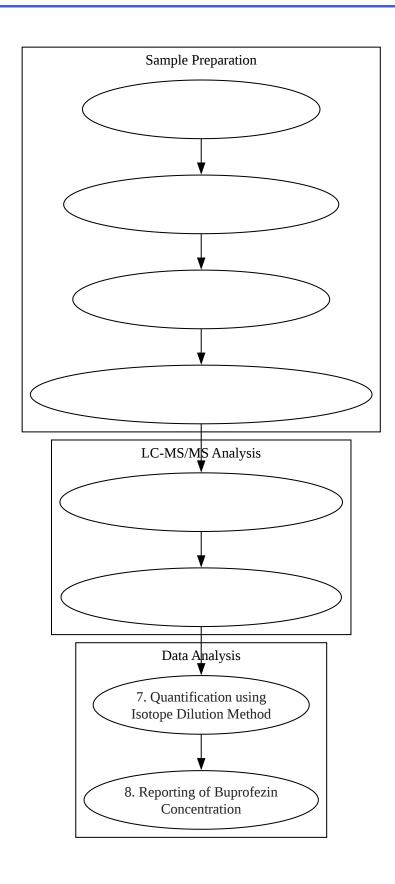
Buprofezin primarily acts as a chitin synthesis inhibitor in insects, leading to abnormal molting and eventual death of larvae and nymphs.[2] Additionally, studies have revealed its impact on cellular energy metabolism. Buprofezin can inhibit the mitochondrial respiratory chain, specifically cytochrome c oxidase (Complex IV).[1][3] This inhibition disrupts oxidative phosphorylation, leading to a metabolic shift towards anaerobic glycolysis for ATP production. A significant consequence of this disruption is the increased production of reactive oxygen species (ROS), which can induce oxidative stress and cellular damage.[1][3][4]

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Experimental Protocols

Buprofezin-d6 is predominantly used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Buprofezin residues in complex matrices such as food, environmental samples, and biological tissues. The following is a representative workflow for such an analysis.





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Detailed Methodology for Analysis of Buprofezin in a Food Matrix

This protocol is a composite based on established methods for pesticide residue analysis.[5][6]
[7]

4.1.1. Materials and Reagents

- · Buprofezin analytical standard
- **Buprofezin-d6** internal standard solution (e.g., 1 μg/mL in acetonitrile)
- Acetonitrile (HPLC or LC-MS grade)
- Acetone (pesticide residue grade)
- Water (LC-MS grade)
- Formic acid or ammonium formate (for mobile phase modification)
- · Anhydrous magnesium sulfate
- Sodium chloride
- Solid Phase Extraction (SPE) cartridges (e.g., C18 or graphitized carbon black)
- Homogenized sample matrix (e.g., fruit, vegetable, or soil)

4.1.2. Sample Preparation

- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - \circ Add a known amount of the **Buprofezin-d6** internal standard solution (e.g., 100 μ L of a 1 μ g/mL solution).
 - Add 10 mL of acetonitrile.



- Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
- Vortex vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 1 mL aliquot of the supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18).
 - Vortex for 30 seconds.
 - Centrifuge at 10,000 rpm for 2 minutes.
 - Filter the supernatant through a 0.22 μm filter into an autosampler vial.
- 4.1.3. LC-MS/MS Conditions (Illustrative)
- Liquid Chromatography:
 - Column: C18 column (e.g., 100 x 2.1 mm, 1.8 μm)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and reequilibrate.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μL
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Acquisition Mode: Multiple Reaction Monitoring (MRM)



MRM Transitions (Example):

Buprofezin: Q1: 306.2 -> Q3: 201.1 (Quantifier), 306.2 -> 116.1 (Qualifier)

■ Buprofezin-d6: Q1: 312.2 -> Q3: 201.1

4.1.4. Quantification

The concentration of Buprofezin in the sample is calculated by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve prepared in a matrix blank. The use of the isotopically labeled internal standard compensates for matrix effects and variations in sample preparation and instrument response.[6]

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